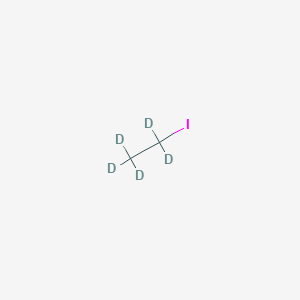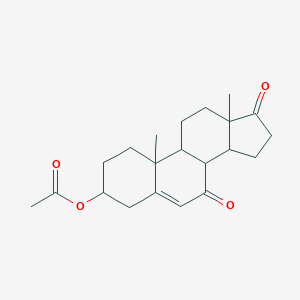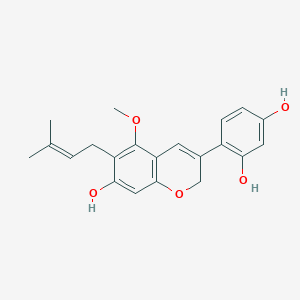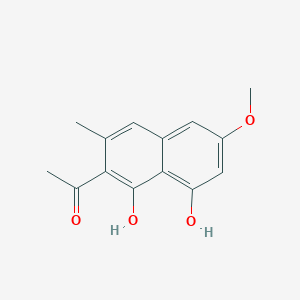
Iodoethane-d5
Vue d'ensemble
Description
Iodoethane-d5, also known as Ethyl-d5 iodide, is a deuterium-labeled compound of iodoethane . It has a linear formula of CD3CD2I and a molecular weight of 161.00 .
Synthesis Analysis
Iodoethane-d5 is synthesized for research purposes and is not intended for diagnostic or therapeutic use . It is used in the synthesis of disubstituted α-amino acids through alkylation reactions . The synthesis process involves reaction with iodine under heating conditions .Molecular Structure Analysis
The molecular structure of Iodoethane-d5 is represented by the linear formula CD3CD2I . It has a molecular weight of 161.00 .Chemical Reactions Analysis
Iodoethane-d5 is used in a variety of organic chemical reactions. It is used in the synthesis of disubstituted α-amino acids through alkylation reactions . It is also used in electrochemical reduction reactions in the preparation of carbamates .Physical And Chemical Properties Analysis
Iodoethane-d5 is a liquid with a refractive index of 1.5091 (lit.) . It has a boiling point of 69-73 °C (lit.) and a melting point of -108 °C (lit.) . The density of Iodoethane-d5 is 2.013 g/mL at 25 °C . It is stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Organic Synthesis
Iodoethane-d5 is frequently used in organic synthesis as a source of ethyl groups . The presence of deuterium (D) makes it particularly useful in reactions where the isotopic labeling of the ethyl group is required.
Mass Spectrometry
Iodoethane-d5 can be used in mass spectrometry for the identification and quantification of compounds. The deuterium atoms cause a shift in the mass spectrum (M+5), which can be used to distinguish the compound from others .
Safety and Hazards
Iodoethane-d5 is classified as a flammable liquid and vapor. It is harmful if swallowed and causes skin and eye irritation . It may cause an allergic skin reaction and respiratory irritation. It is also suspected of causing genetic defects . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective clothing, and using only in well-ventilated areas .
Mécanisme D'action
Target of Action
Iodoethane-d5, also known as Ethyl-d5 iodide, is a deuterated reagent often used in organic synthesis as a source of ethyl groups . It is primarily targeted at biochemical reactions that require the introduction of an ethyl group .
Mode of Action
The mode of action of Iodoethane-d5 is largely based on its interaction with other molecules in a reaction. As a source of ethyl groups, it can participate in various organic reactions, including the synthesis of disubstituted α-amino acids through alkylation . The iodide in Iodoethane-d5 serves as a good leaving group, making it an excellent ethylating agent .
Biochemical Pathways
The specific biochemical pathways affected by Iodoethane-d5 would depend on the particular reaction it is involved in. For instance, in the synthesis of disubstituted α-amino acids, it would affect the pathways related to amino acid synthesis . .
Pharmacokinetics
It’s important to note that as a reagent used in organic synthesis, its bioavailability would largely depend on the specific reaction conditions and the other compounds present .
Result of Action
The molecular and cellular effects of Iodoethane-d5’s action would be determined by the specific reaction it is involved in. As an ethylating agent, it contributes to the formation of new compounds by introducing ethyl groups . The exact effects would depend on the nature of these new compounds.
Action Environment
The action, efficacy, and stability of Iodoethane-d5 can be influenced by various environmental factors. For instance, it decomposes and turns yellow or reddish from dissolved iodine on contact with air, especially on the effect of light . It should be stored in the presence of copper wire to avoid rapid decomposition . The specific reaction conditions, such as temperature and pH, can also affect its action and stability .
Propriétés
IUPAC Name |
1,1,1,2,2-pentadeuterio-2-iodoethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5I/c1-2-3/h2H2,1H3/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTICUPFWKNHNG-ZBJDZAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369259 | |
| Record name | Iodoethane-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iodoethane-d5 | |
CAS RN |
6485-58-1 | |
| Record name | Iodoethane-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethane-d5, iodo- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is iodoethane-d5 used in surface science studies?
A1: Iodoethane-d5, like its non-deuterated counterpart, is primarily used as a model compound in surface science research. Its interaction with surfaces, particularly silicon, provides valuable insights into the dissociative adsorption mechanisms of alkyl halides. The deuterium labeling in iodoethane-d5 allows researchers to differentiate its fragments from those of the surface or other adsorbates using techniques like Temperature-Programmed Desorption (TPD) coupled with mass spectrometry. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(8R,9S,10R,13S,14S)-6-bromo-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B31858.png)












